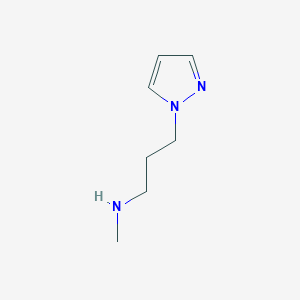
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
Vue d'ensemble
Description
“N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine” is a chemical compound with the empirical formula C7H13N3 . It is a solid substance and is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular weight of “this compound” is 139.20 . The SMILES string representation of this compound is CNCCCN1N=CC=C1 , and its InChI key is GIGRBVGROITPDQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its empirical formula is C7H13N3 , and its molecular weight is 139.20 .Applications De Recherche Scientifique
Synthesis and Characterization
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine and its derivatives play a significant role in the synthesis and characterization of various compounds. For instance, the reaction of hydroxymethyl pyrazole derivatives with primary amines yields compounds with potential biological activity against breast cancer and microbes. This process involves identification through FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography, revealing in-depth insights into the molecular structure and potential pharmacophore sites for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).
Catalysis and Polymerization
This compound derivatives have been utilized in the field of catalysis, particularly in the polymerization of methyl methacrylate to produce poly(methylmethacrylate) (PMMA) with varying molecular weights and polydispersity indexes. The molecular structure of these derivatives influences their catalytic activity, highlighting their importance in materials science and engineering for creating specific polymers (Shin et al., 2016).
Anti-Corrosion Properties
The bipyrazolic compounds derived from this compound have shown significant inhibitory effects on the corrosion of pure iron in acidic media. This property is crucial for industrial applications where corrosion resistance is essential for the longevity and integrity of metal structures and components. The efficiency of these compounds as corrosion inhibitors makes them valuable in the development of more durable and resistant materials (Chetouani et al., 2005).
Antibacterial and Antifungal Activities
Several pyrazole Schiff bases synthesized from this compound have demonstrated antibacterial and antifungal activities. Their molecular structures, characterized by X-ray structural studies, play a significant role in their ability to inhibit the growth of various microbial strains, including C. albicans and Gram-negative bacteria. These findings highlight the potential of this compound derivatives in developing new antimicrobial agents (Feng et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions of “N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine” and similar compounds could involve further exploration of their therapeutic potential. For instance, compounds with a similar structure have been found to inhibit clinically related leukemia cell lines , suggesting potential applications in cancer treatment.
Propriétés
IUPAC Name |
N-methyl-3-pyrazol-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-8-4-2-6-10-7-3-5-9-10/h3,5,7-8H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGRBVGROITPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629697 | |
| Record name | N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007488-78-9 | |
| Record name | N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


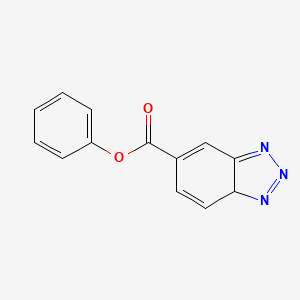


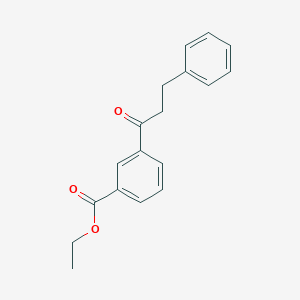

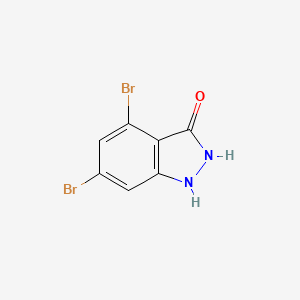
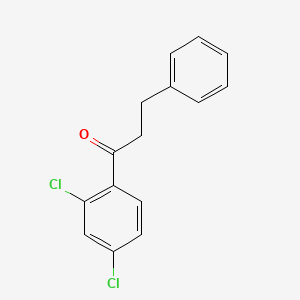
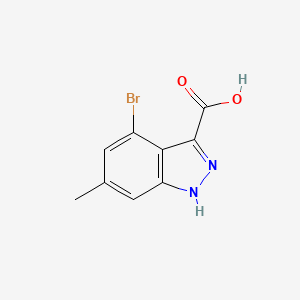
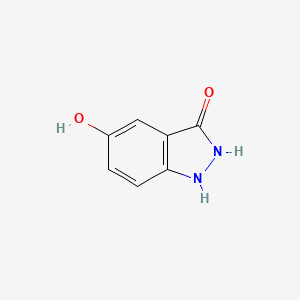
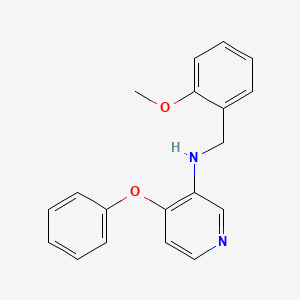
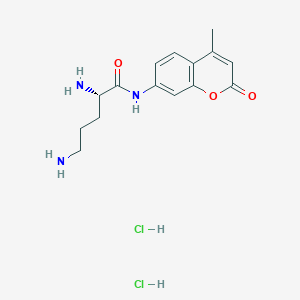
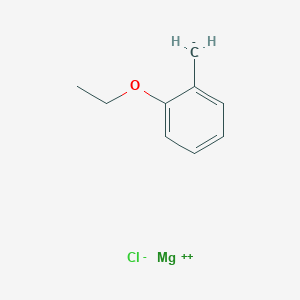
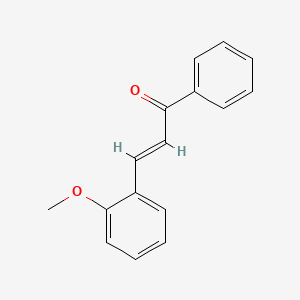
![6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol](/img/structure/B1613475.png)
